N-(2-amino-2-methylpropyl)butanamide
Description
N-(2-amino-2-methylpropyl)butanamide is a branched aliphatic amide characterized by a butanamide backbone substituted with a 2-amino-2-methylpropyl group at the amide nitrogen. This compound’s branched alkyl chain introduces steric hindrance, which may influence its solubility, crystallinity, and reactivity compared to linear analogs.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-7(11)10-6-8(2,3)9/h4-6,9H2,1-3H3,(H,10,11) |
InChI Key |
KNGVCCXNQADNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with butanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-amino-2-methyl-1-propanol is reacted with butanoyl chloride in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then purified and isolated to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-amino-2-methylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-amino-2-methylpropyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the butanamide core but differ in substituents and stereochemistry, leading to distinct physicochemical and functional properties:
Physicochemical Properties
- Solubility: The tertiary amine in this compound enhances water solubility compared to the purely aliphatic (2S)-2-amino-N-propylbutanamide. However, the latter’s linear structure may improve lipid solubility . The aromatic analogs in exhibit reduced aqueous solubility due to bulky aryl groups but increased membrane permeability .
- Thermal Stability : Steric hindrance in the target compound may impede crystallization, leading to lower melting points than rigid, planar analogs like the pharmacopeial compounds in .
Q & A
Q. How can computational chemistry tools enhance the design of this compound-based therapeutics?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations of analogs like N-(2-phenylethyl)acetamide derivatives reveal conformational stability in aqueous environments . Machine learning models trained on PubChem datasets (e.g., bioactivity of 19,000+ butanamides) can prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
